molecular formula C14H15NO6 B137367 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 39562-22-6

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No. B137367
CAS RN: 39562-22-6
M. Wt: 293.27 g/mol
InChI Key: UVZJPCAZMGLNTB-UKTHLTGXSA-N
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Description

The compound "2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate" is a derivative of benzylidene-3-oxobutanoate, which is a class of compounds known for their potential antimicrobial activities and their ability to form various crystal structures. These compounds are typically synthesized through Knoevenagel condensation reactions, which involve the reaction of an aldehyde with a compound containing an active methylene group in the presence of a catalyst .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, has been achieved through Knoevenagel condensation reactions using aldehydes like 4-methylbenzaldehyde and 4-fluorobenzaldehyde, respectively, with ethyl acetoacetate. These reactions are catalyzed by piperidine and trifluoroacetic acid in benzene under reflux conditions . Although the specific synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is not detailed in the provided papers, it can be inferred that a similar method could be employed using 3-nitrobenzaldehyde and a methoxyethyl acetoacetate derivative.

Molecular Structure Analysis

The molecular structure of benzylidene-3-oxobutanoate derivatives is characterized by the presence of a C=C double bond, which assumes a Z conformation. The crystal structures of these compounds can vary; for instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, while ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic P21/n space group . These structures are determined using X-ray diffraction studies and are further supported by spectral studies such as 1H NMR and mass spectrometry.

Chemical Reactions Analysis

The chemical reactivity of benzylidene-3-oxobutanoate derivatives can be explored through their ability to undergo various reactions. For example, the methoxybenzylation of hydroxy groups can be achieved using 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy) in the presence of a catalytic amount of trimethylsilyl triflate to yield PMB ethers . This suggests that the methoxyethyl group in 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate could potentially participate in similar reactions, enhancing its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylidene-3-oxobutanoate derivatives are influenced by their molecular structure and substituents. The presence of methoxy, nitro, and other substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a nitro group can increase the compound's antimicrobial efficacy, as seen in the case of substituted methoxybenzene derivatives . Additionally, the coordination of these compounds with metal ions can lead to the formation of complexes with varying geometries and properties, as demonstrated by the synthesis of metal complexes with 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one .

Scientific Research Applications

Applications of Redox Mediators in Organic Pollutant Treatment

Redox mediators, including those with nitrobenzyl groups, have shown promise in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater. Enzymatic approaches utilizing oxidoreductive enzymes like laccases and peroxidases, in conjunction with redox mediators, have been explored for the treatment of pollutants. Such systems could potentially be relevant for compounds like "2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate," indicating a potential application in environmental remediation and pollutant processing (Husain & Husain, 2007).

Photosensitive Protecting Groups

Compounds with nitrobenzyl functionalities are widely used as photosensitive protecting groups in synthetic chemistry. These groups can be cleaved off in a controlled manner upon exposure to light, enabling specific reactions or the release of protected compounds. This application is critical in the development of light-responsive materials, drug delivery systems, and the controlled release of pharmaceuticals (Amit, Zehavi, & Patchornik, 1974).

properties

IUPAC Name

2-methoxyethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZJPCAZMGLNTB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

CAS RN

39562-22-6
Record name 2-Methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methoxyethyl 2-[(3-nitrophenyl)methylene]acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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